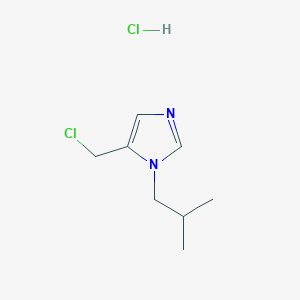
6-Chloro-pyridine-2-carboxylic acid diethylamide
説明
6-Chloro-pyridine-2-carboxylic acid diethylamide is a chemical compound with the CAS Number: 227453-44-3 . It has a molecular weight of 212.68 and its IUPAC name is 6-chloro-N,N-diethyl-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 212.68 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Characterization
- Synthesis Process : Research has shown various synthesis processes for compounds related to 6-Chloro-pyridine-2-carboxylic acid diethylamide. For instance, a study reported the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighting the step-by-step process and characterization of the compound (Anuradha et al., 2014).
- Structural Characterization : The characterization of similar compounds often includes techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. Such studies provide detailed insights into the molecular structure and properties of these compounds (Devi et al., 2015).
Chemical Properties and Reactions
- Chemical Reactivity : Studies often explore the reactivity of related compounds under various conditions. For example, research on compounds like 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide shows how different chemical treatments lead to the synthesis of novel compounds (Yang Yun-shang, 2010).
- Interaction with Other Chemicals : The interaction of these compounds with other chemicals, leading to the formation of new compounds, is a significant area of research. For instance, studies demonstrate the transformation of certain pyridine compounds with amines and other reactants to produce new chemical entities (Bakhite et al., 2005).
Potential Applications
- Catalysis and Coordination Chemistry : Some research explores the potential of these compounds in catalysis and coordination chemistry. For example, amides synthesized from picolinic acid and pyridine-2,6-dicarboxylic acid are investigated for their applications in these fields (Devi et al., 2015).
- Polymer Science : The synthesis and characterization of polyamides involving pyridyl moieties, such as those derived from this compound, have implications in polymer science. These compounds are studied for their solubility, thermal properties, and potential applications in novel polymer materials (Faghihi & Mozaffari, 2008).
作用機序
Target of Action
It is known that pyridine derivatives, such as picolinic acid, have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . They are also suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .
Mode of Action
Carboxylic acid derivatives, such as this compound, are known to undergo reactions with amines, forming amides . This reaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that 6-Chloro-pyridine-2-carboxylic acid diethylamide might also be involved in similar pathways.
Result of Action
Related compounds such as picolinic acid have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
特性
IUPAC Name |
6-chloro-N,N-diethylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-9(11)12-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCMQANIPVXFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Benzothiazol-2-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3117802.png)


![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)

